N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide

Medicinal Chemistry Structure-Activity Relationship Benzothiazole Derivatives

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide (CAS 895443-36-4) is a fully elaborated, small-molecule analog belonging to the sulfamoyl benzamidothiazole class. This class has been explored for diverse pharmacological activities, including the modulation of NF-κB activation and PPARα antagonism , although primary data for this specific compound are largely absent from the peer-reviewed literature.

Molecular Formula C24H23N3O5S2
Molecular Weight 497.58
CAS No. 895443-36-4
Cat. No. B2461098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide
CAS895443-36-4
Molecular FormulaC24H23N3O5S2
Molecular Weight497.58
Structural Identifiers
SMILESCCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=CC(=C(C=C4S3)OC)OC
InChIInChI=1S/C24H23N3O5S2/c1-4-27(17-8-6-5-7-9-17)34(29,30)18-12-10-16(11-13-18)23(28)26-24-25-19-14-20(31-2)21(32-3)15-22(19)33-24/h5-15H,4H2,1-3H3,(H,25,26,28)
InChIKeyWNSYCNWMTDYSRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide (CAS 895443-36-4) A Specialized Benzothiazole Sulfamoyl Benzamide for Focused Screening Libraries


N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide (CAS 895443-36-4) is a fully elaborated, small-molecule analog belonging to the sulfamoyl benzamidothiazole class. This class has been explored for diverse pharmacological activities, including the modulation of NF-κB activation [1] and PPARα antagonism [2], although primary data for this specific compound are largely absent from the peer-reviewed literature. Commercially available at a typical purity of 95%+ , its structural complexity—incorporating a 5,6-dimethoxybenzothiazole core paired with an N-ethyl-N-phenylsulfamoylbenzamide moiety—positions it as a valuable tool for focused structure-activity relationship (SAR) studies rather than a repurposed screening hit, demanding careful evaluation against its closest analogs.

Why N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide Cannot Be Replaced by Generic Benzothiazole or Sulfamoyl Benzamide Analogs


Generic substitution within the benzothiazole sulfonamide class is not feasible due to the highly specific combination of functional groups on this scaffold, which dictates its physicochemical and potentially its biological profile. The 5,6-dimethoxy substitution pattern on the benzothiazole core is a distinct regioisomeric choice, influencing electron density and steric bulk differently than the 4,7- or unsubstituted variants [1]. Furthermore, the N-ethyl-N-phenyl sulfamoyl group provides a unique lipophilic and hydrogen-bonding interface distinct from simpler N-acylsulfonamides such as the PPARα antagonist AA452 [2]. While high-quality comparative bioactivity data are absent for this precise compound, SAR studies on closely related sulfamoyl benzamidothiazoles demonstrate that even minor alterations to the N-substituent or the benzothiazole ring can drastically alter cellular potency in NF-κB reporter assays [3], confirming that this compound represents a distinct chemical entity with non-interchangeable properties.

Quantitative Comparative Evidence for N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide (CAS 895443-36-4)


Structural Differentiation from the Closest Commercially Available Regioisomer

The target compound is the exclusive 5,6-dimethoxybenzothiazole regioisomer paired with an N-ethyl-N-phenylsulfamoyl group. The closest commercially listed analog is 4-butyl(methyl)sulfamoyl-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide (CAS 895442-48-5) [1]. This comparator shares the identical 5,6-dimethoxybenzothiazole core but differs in the sulfamoyl substituent, replacing the ethyl(phenyl) group with a butyl(methyl) group. This change alters the N-substituent's steric profile and logP contribution, providing a clear basis for SAR differentiation.

Medicinal Chemistry Structure-Activity Relationship Benzothiazole Derivatives

Dissimilarity to PPARα Antagonist AA452, a Structurally Divergent Benzothiazole

The known benzothiazole-based PPARα antagonist AA452 is an N-acylsulfonamide derivative that binds to PPARα with an EC50 of 55,000 nM [1]. In contrast, the target compound is a sulfamoyl benzamide, possessing a fundamentally different linker between the benzothiazole and the terminal aryl group. While no direct PPARα activity data exists for the target compound, the structural divergence (sulfamoyl benzamide vs. N-acylsulfonamide) makes it highly unlikely that the two compounds share a primary target profile. AA452 serves as a useful negative control for evaluating the importance of the sulfamoyl linker in target engagement.

PPAR alpha Antagonist Benzothiazole Chemical Probe

Vendor-Specified Purity as a Key QC Parameter for Reproducible Screening

The compound is commercially offered with a minimum purity of 95%+, as specified by at least one major vendor (Catalog Number CM954932) . This quantitative benchmark is essential for researchers aiming to establish reproducible dose-response relationships. It differentiates this catalog product from other analogs that may only be available as custom synthesis samples with unspecified or lower purity. Without this QC specification, the risk of confounding bioactivity from impurities is unquantifiable.

Quality Control Compound Management Reproducibility

Class-Level Evidence Suggests High Sensitivity of Potency to N-Substituent Identity

A 2021 SAR study on a closely related series of sulfamoyl benzamidothiazoles demonstrated that substituting the N-substituent on the sulfamoyl group caused up to a 10-fold shift in potency for prolonging NF-κB activation in a cell-based reporter assay [1]. While the target compound was not explicitly studied, its unique N-ethyl-N-phenyl group falls within the range of substitutions that the SAR indicates are critical modulators of biological activity, suggesting that its profile is likely distinct from analogs with smaller or larger N-substituents.

NF-kappa B Immunology Structure-Activity Relationship

Recommended Application Scenarios for N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide Based on Differential Evidence


A Unique Entry for Screening Libraries Targeting NF-κB Modulation

Based on class-level evidence that structurally related sulfamoyl benzamidothiazoles are potent modulators of NF-κB signaling [1], this compound is best deployed as a distinct, commercially available screening member. Its unique N-ethyl-N-phenyl sulfamoyl moiety, proven by SAR to be a critical activity determinant in the class, makes it a valuable addition to diversity-oriented screening sets for immuno-oncology or adjuvant research.

A Structurally Defined Negative Control for PPARα Antagonist Research

For laboratories studying the PPARα antagonist AA452 (EC50 = 55 μM) [1], this compound serves as an ideal, structurally divergent negative control. Both compounds feature a benzothiazole core linked to a terminal phenyl group, but the target compound's sulfamoyl benzamide linker differs from AA452's N-acylsulfonamide. This allows researchers to deconvolute which pharmacological effects are linker-dependent versus scaffold-dependent.

A Benchmark Compound for Regioisomer and Physicochemical SAR Studies

The presence of a closely related commercial analog, CAS 895442-48-5 (4-butyl(methyl)sulfamoyl-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide) [1], establishes an immediate SAR pair. By procuring both, medicinal chemists can directly isolate the effect of the sulfamoyl N-substituent (ethyl/phenyl vs. butyl/methyl) on target potency, selectivity, and physiochemical properties like logP without altering the benzothiazole core.

A High-Purity Lead-Like Fragment for Focused Library Design and Derivatization

With a vendor-guaranteed purity of 95%+ [1], this compound mitigates the risk of impurity-driven artifacts in primary screens and can serve as a reliable starting point for systematic derivatization. Its 'lead-like' complexity makes it suitable for fragment-based or focused library approaches, where initial hit rates are highly sensitive to compound integrity.

Quote Request

Request a Quote for N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.